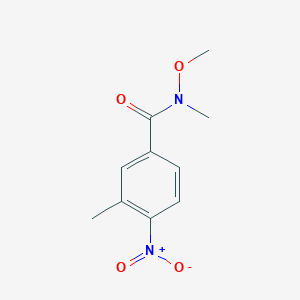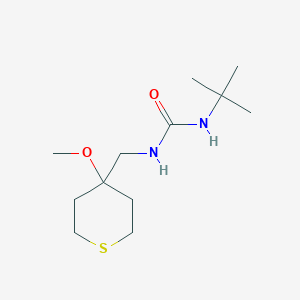
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, commonly known as MTU, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Directed Lithiation and Substitution Reactions
Research by Smith et al. (2013) explores the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which are chemically related to the compound . This study highlights the utility of these compounds in synthetic chemistry, particularly in the selective lithiation and subsequent reaction with electrophiles to produce substituted products. Such processes are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Modifications for Biological Activity
Mishra, Flaig, and Soechtig (1980) investigated the effect of various quinoid and phenolic compounds, including structures related to tert-butyl groups, on soil enzymes and plant growth. This research can offer insights into how modifications of urea compounds might impact their biological activity, potentially relevant in agricultural chemistry for the development of fertilizers and growth regulators (Mishra, Flaig, & Soechtig, 1980).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) explored the complexation of a stilbene derivative with cyclodextrin, involving a tert-butyl group, and the self-assembly of molecular devices. This study underscores the importance of urea derivatives in the formation of supramolecular structures, which have applications ranging from drug delivery systems to the development of nanoscale devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Antiarrhythmic and Hypotensive Activity
Chalina, Chakarova, and Staneva (1998) synthesized new 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties. This indicates the potential medical applications of urea derivatives in the development of therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).
Synthesis and Chemical Properties
Research involving the synthesis and study of chemical properties of urea derivatives, as seen in the works by Snider and Duvall (2005), provides foundational knowledge on the chemical behavior and reactivity of these compounds. Such information is crucial for designing new materials and drugs with specific functions (Snider & Duvall, 2005).
Propiedades
IUPAC Name |
1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRPVZRWBGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
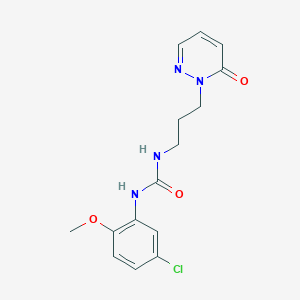
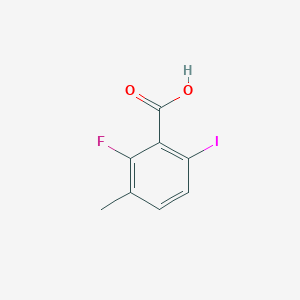
![4-[(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide](/img/structure/B2888958.png)
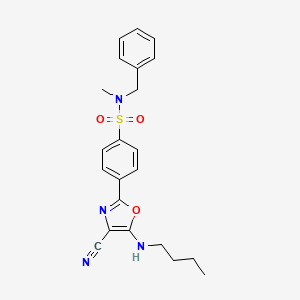
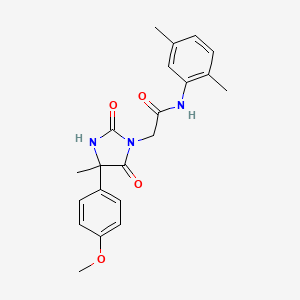
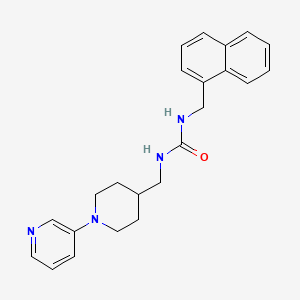
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanamide](/img/structure/B2888967.png)
![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
